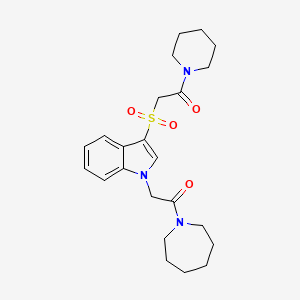
1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone , also referred to by its CAS number 878054-90-1 , is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H31N3O2S, with a molecular weight of 413.6 g/mol . The structure features multiple pharmacologically relevant moieties, including an azepane ring, a piperidine moiety, and an indole structure, which are known for their diverse biological activities.
Enzyme Inhibition
Research has shown that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. For instance, derivatives containing piperidine and sulfonamide groups have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease with varying degrees of potency. A study indicated that certain synthesized compounds had IC50 values ranging from 0.63 µM to 6.28 µM , demonstrating their potential as effective enzyme inhibitors compared to standard drugs .
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.63 | AChE |
| Compound B | 2.14 | Urease |
| Compound C | 6.28 | Urease |
Antimicrobial Activity
The compound's biological profile suggests potential antimicrobial properties. Compounds featuring the piperidine nucleus are often associated with antibacterial activity, as noted in various studies that evaluated their efficacy against several bacterial strains. For example, compounds with similar structures have shown MIC values indicating effective inhibition against pathogenic bacteria .
Anticancer Activity
Indole derivatives are well-documented for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, a derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, suggesting strong anticancer potential .
Case Studies
Several case studies have highlighted the biological activity of compounds similar to This compound :
- Study on Enzyme Inhibition : A series of piperidine derivatives were synthesized and evaluated for AChE inhibition, yielding promising results that suggest further exploration of this class of compounds for neuroprotective applications.
- Antibacterial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity, particularly against resistant strains.
- Anticancer Research : Investigations into the mechanism of action revealed that certain derivatives could trigger cell cycle arrest and apoptosis in tumor cells, indicating their potential as novel anticancer agents.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c27-22(24-12-6-1-2-7-13-24)17-26-16-21(19-10-4-5-11-20(19)26)31(29,30)18-23(28)25-14-8-3-9-15-25/h4-5,10-11,16H,1-3,6-9,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVGMAFMZLWHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














